molecular formula C11H11BrO B6275237 3-(4-bromophenyl)-3-methylcyclobutan-1-one CAS No. 2763780-31-8

3-(4-bromophenyl)-3-methylcyclobutan-1-one

Cat. No.: B6275237
CAS No.: 2763780-31-8
M. Wt: 239.1
InChI Key:
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Description

3-(4-bromophenyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(4-substituted phenyl)-3-methylcyclobutan-1-one derivatives.

    Oxidation: Formation of 3-(4-bromophenyl)-3-methylcyclobutan-1-carboxylic acid.

    Reduction: Formation of 3-(4-bromophenyl)-3-methylcyclobutan-1-ol.

Scientific Research Applications

3-(4-bromophenyl)-3-methylcyclobutan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Materials Science: Used in the development of liquid crystalline materials and polymers.

    Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-methylcyclobutan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the cyclobutanone ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in liquid crystal polymers.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities such as antimicrobial and anticancer properties.

Uniqueness

3-(4-bromophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

2763780-31-8

Molecular Formula

C11H11BrO

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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